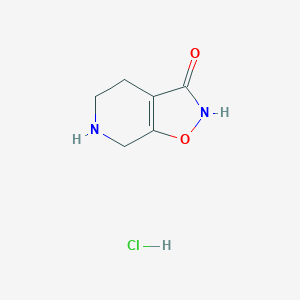

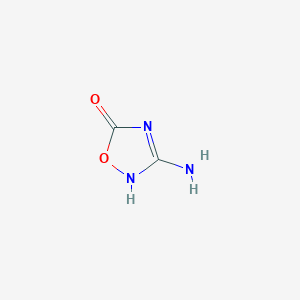

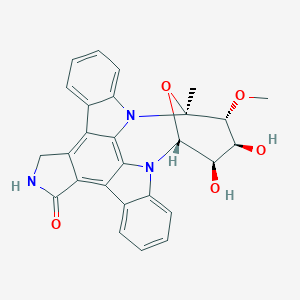

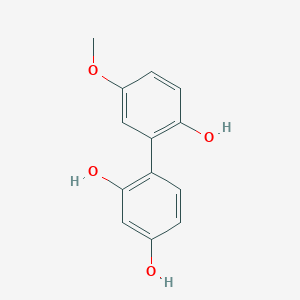

![molecular formula C12H9N3OS2 B122119 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 141622-32-4](/img/structure/B122119.png)

5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

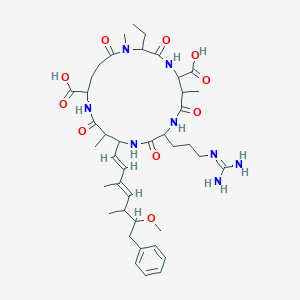

The compound "5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one" is a thiazolopyrimidine derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by a thiazole ring fused to a pyrimidine ring, which can be further substituted with various functional groups to enhance their chemical and biological properties.

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives often involves multi-step reactions starting from simple precursors such as amino-thiouracils, carboxylic acids, and keto esters. For example, the synthesis of related 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones can be achieved by reacting 3-amino-6-methyl-2-thiouracil with carboxylic acids in the presence of phosphorus pentaoxide and methanesulfonic acid . Similarly, the synthesis of 2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin derivatives involves the reaction of 6-amino-2-mercaptopyrimidin-4-ol with benzyl bromide . These methods highlight the versatility of synthetic approaches to access various thiazolopyrimidine scaffolds.

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and sometimes X-ray crystallography. For instance, the structure of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives was characterized by 1H NMR, 13C NMR, and FT-IR spectroscopy . Additionally, quantum chemical calculations using DFT methods can provide insights into the electronic properties of these molecules, such as HOMO-LUMO energy gaps and dipole moments .

Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide range of products with potential biological activities. For example, the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides can lead to the formation of thiazolopyrimidinone derivatives with anticonvulsant activity . The reactivity of these compounds allows for the introduction of different substituents, which can significantly affect their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can modulate these properties to optimize the compounds for specific applications. For instance, the introduction of a methylthiophenyl moiety can lead to compounds with significant antibacterial and antifungal activities . The antimicrobial and antioxidant activities of these compounds are often evaluated in vitro against various bacterial and fungal strains .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one, as part of the pyranopyrimidine core, is recognized for its extensive synthetic applications in medicinal and pharmaceutical industries. Its structural significance lies in its broad synthetic applications and bioavailability, especially in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are the focus of intense research, and their development is challenging due to the structural complexity. The synthesis of substituted derivatives of this compound employs various hybrid catalysts, such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, highlighting the molecule's pivotal role in advanced synthetic chemistry (Parmar et al., 2023).

Biological Significance and Optical Sensing

Derivatives of pyrimidine, which include the 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one, have demonstrated considerable biological and medicinal significance. They are often used as exquisite sensing materials in the creation of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. This review highlights various pyrimidine-based optical sensors and acknowledges the range of biological and medicinal applications of these derivatives, confirming their importance in both synthetic and applied chemistry (Jindal & Kaur, 2021).

Optoelectronic Applications

The integration of pyrimidine rings, including the 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one, into π-extended conjugated systems has shown great value in the creation of novel optoelectronic materials. Research indicates that these compounds are instrumental in fabricating materials for organic light-emitting diodes, white OLEDs, highly efficient red phosphorescent OLEDs, and colorimetric pH sensors, underscoring their relevance in the field of advanced material science (Lipunova et al., 2018).

Propriétés

IUPAC Name |

5-methyl-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS2/c1-7-13-10-9(11(16)14-7)18-12(17)15(10)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNWDVUYFCQHKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327403 |

Source

|

| Record name | NSC652022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one | |

CAS RN |

141622-32-4 |

Source

|

| Record name | NSC652022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)

![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)